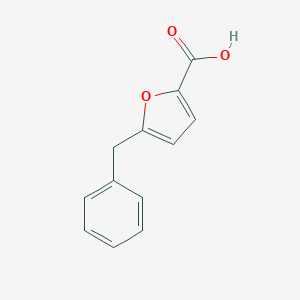

5-Benzyl-2-furoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-benzylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-12(14)11-7-6-10(15-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAHUAHATRUQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385329 | |

| Record name | 5-Benzyl-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1917-16-4 | |

| Record name | 5-Benzyl-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Bridging Biomass and Advanced Chemical Synthesis

An In-depth Technical Guide to the Synthesis of 5-Benzyl-2-furoic Acid from Furfural

Furfural, an aldehyde readily derived from the dehydration of pentose sugars in lignocellulosic biomass, stands as a cornerstone platform chemical in the modern bio-refinery.[1][2] Its highly functionalized furan ring offers a gateway to a vast array of value-added chemicals. Among these is this compound, a molecule of significant interest for its potential applications in pharmaceuticals and materials science. The furan-2-carboxylic acid scaffold is a known pharmacophore present in various drugs, including antibiotics and anti-inflammatory agents, making its derivatives prime candidates for drug discovery pipelines.[3][4][5]

This guide provides a comprehensive, technically-grounded overview of the synthetic pathway from furfural to this compound. As senior application scientists, we move beyond a mere recitation of steps, focusing instead on the mechanistic rationale, comparative analysis of synthetic strategies, and detailed, field-proven protocols. The objective is to equip researchers, chemists, and drug development professionals with the knowledge to not only replicate but also innovate upon this important synthesis.

Strategic Overview: A Two-Stage Synthetic Approach

The most logical and well-documented pathway for the synthesis of this compound from furfural is a two-stage process. The first stage involves the oxidation of the aldehyde group of furfural to a carboxylic acid, yielding 2-furoic acid. The second stage is the introduction of the benzyl group at the C5 position of the furan ring, a classic carbon-carbon bond-forming reaction.

Caption: Overall synthetic workflow from Furfural to this compound.

This guide will dissect each stage, presenting the primary methods, underlying mechanisms, and practical considerations for laboratory execution.

Stage 1: Oxidation of Furfural to 2-Furoic Acid

The initial transformation of furfural's aldehyde functionality into a carboxylic acid is a critical step. Two primary methods dominate this conversion: the classic Cannizzaro reaction and modern catalytic oxidation.

Method A: The Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde, induced by a strong base, to yield a primary alcohol and a carboxylic acid. For furfural, this results in furfuryl alcohol and the sodium salt of 2-furoic acid.[6]

Mechanistic Causality: The reaction's utility lies in its simplicity and use of inexpensive reagents (e.g., sodium hydroxide). It requires no specialized catalysts. The mechanism hinges on the nucleophilic attack of a hydroxide ion on the carbonyl carbon of furfural. The resulting tetrahedral intermediate then acts as a hydride donor to a second furfural molecule, completing the redox disproportionation.

Caption: Simplified mechanism of the Cannizzaro reaction for furfural.

Trustworthiness: While robust, the theoretical maximum yield for the desired furoic acid is only 50% based on the stoichiometry of the disproportionation. In practice, yields are often slightly higher due to competing reactions, but significant formation of furfuryl alcohol is unavoidable.[6] Purification of the resulting 2-furoic acid from the reaction mixture after acidification is crucial and typically achieved by recrystallization.[6]

| Parameter | Cannizzaro Reaction |

| Reagents | Furfural, NaOH (or KOH) |

| Stoichiometry | 2 eq. Furfural → 1 eq. Furoic Acid + 1 eq. Furfuryl Alcohol |

| Typical Yield | 60-63% (for 2-furoic acid)[6] |

| Temperature | 5–20 °C (exothermic control)[6] |

| Advantages | Simple setup, inexpensive reagents |

| Disadvantages | Poor atom economy, co-produces furfuryl alcohol, large waste stream |

Method B: Catalytic Oxidation

To overcome the inherent atom economy limitations of the Cannizzaro reaction, various catalytic systems have been developed for the direct oxidation of furfural. These methods offer a "greener" alternative, often with higher selectivity and yields.

Mechanistic Causality: Catalytic systems utilize a catalyst (homogeneous or heterogeneous) to facilitate the transfer of an oxidant (e.g., O₂, H₂O₂, or even water) to the furfural aldehyde.[7][8] For example, certain ruthenium pincer complexes can catalyze the oxidation using alkaline water as the formal oxidant, generating H₂ gas as the only byproduct.[7][9] This approach avoids stoichiometric reagents and can achieve near-quantitative conversion.

| Parameter | Homogeneous Ru-Catalyzed Oxidation[7] | Heterogeneous Catalytic Oxidation |

| Catalyst | Ruthenium acridine PNP complex | Supported noble metals (Au, Pt, Pd) |

| Oxidant | Alkaline Water (NaOH/H₂O) | O₂, Air, H₂O₂ |

| Typical Yield | >95% | Varies widely (70-99%) |

| Temperature | 135-160 °C | 60-100 °C |

| Advantages | High yield, high atom economy, H₂ byproduct | Catalyst reusability, milder conditions |

| Disadvantages | High temperature, catalyst cost/separation | Catalyst deactivation, oxidant cost/safety |

The choice between these methods depends on the specific laboratory or industrial context, balancing factors of cost, equipment availability, desired yield, and environmental considerations.

Stage 2: Friedel-Crafts Benzylation of the Furan Ring

With 2-furoic acid in hand, the next critical step is the regioselective installation of a benzyl group at the C5 position. The Friedel–Crafts reaction, a cornerstone of aromatic chemistry, is the most effective method for this transformation.[10][11][12]

Causality of Experimental Choices:

-

Esterification: The Friedel-Crafts reaction is typically incompatible with the free carboxylic acid group, which can coordinate strongly with the Lewis acid catalyst. Therefore, the first step is the protection of the carboxylic acid, most commonly via esterification to methyl 2-furoate or ethyl 2-furoate.

-

Electrophile Generation: A Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) is used to activate the benzylating agent (benzyl chloride).[10][11] The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and generating a highly electrophilic benzyl carbocation or a potent benzyl chloride-Lewis acid complex.

-

Electrophilic Aromatic Substitution: The electron-rich furan ring of the furoate ester acts as a nucleophile, attacking the electrophilic benzyl species. The ester group is an electron-withdrawing, deactivating group, but it directs incoming electrophiles to the C5 position, leading to the desired regioselectivity.

-

Saponification: After successful benzylation, the ester is easily hydrolyzed back to the carboxylic acid under basic conditions (saponification), followed by acidic workup to yield the final product, this compound.

Caption: Mechanism of Friedel-Crafts benzylation on methyl 2-furoate.

| Parameter | Friedel-Crafts Benzylation |

| Substrate | Methyl 2-furoate |

| Reagents | Benzyl chloride, Lewis Acid (e.g., ZnCl₂) |

| Solvent | Carbon disulfide, Dichloromethane |

| Temperature | 0 °C to room temperature[10] |

| Advantages | Effective C-C bond formation, good regioselectivity |

| Disadvantages | Requires stoichiometric Lewis acid, moisture sensitive |

Detailed Experimental Protocols

The following protocols are self-validating systems, incorporating steps for purification and confirmation of product identity.

Protocol 1: Synthesis of 2-Furoic Acid via Cannizzaro Reaction

Adapted from Organic Syntheses, Coll. Vol. 1, p. 276 (1941).[6]

-

Setup: In a 4 L beaker equipped with a mechanical stirrer and an ice bath, place 1 kg (862 mL, 10.2 moles) of technical grade furfural.

-

Cooling: Cool the furfural to between 5–8 °C with vigorous stirring.

-

Base Addition: Prepare a solution of 825 g of 33.3% technical sodium hydroxide. Add this solution via a separatory funnel to the cooled furfural at a rate that maintains the reaction temperature below 20 °C. This addition should take approximately 20-25 minutes.

-

Reaction: Continue stirring the mixture for an additional 1-2 hours after the addition is complete, allowing it to remain in the ice bath.

-

Workup (Isolation of Furfuryl Alcohol): Add approximately 325 mL of water to dissolve the precipitated sodium 2-furancarboxylate. Transfer the solution to a continuous liquid-liquid extractor and extract with diethyl ether for 6-8 hours to remove the co-product, furfuryl alcohol.

-

Acidification: Transfer the aqueous layer containing sodium 2-furancarboxylate to a large beaker. Cool the solution in an ice bath and acidify to Congo red paper with 40% sulfuric acid (approx. 400 mL).

-

Crystallization & Filtration: 2-Furoic acid will crystallize upon cooling. Filter the crude acid using a Büchner funnel.

-

Purification: Recrystallize the crude product from hot water with decolorizing carbon. The purified 2-furoic acid should be a colorless crystalline solid. A yield of 360–380 g (60–63%) is expected. The melting point of pure 2-furoic acid is 132 °C.[6]

Protocol 2: Esterification to Methyl 2-Furoate

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 112 g (1.0 mole) of 2-furoic acid in 500 mL of methanol.

-

Catalysis: Carefully add 5 mL of concentrated sulfuric acid to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup: Cool the reaction mixture to room temperature. Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in 500 mL of diethyl ether and wash sequentially with 200 mL of water, 200 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 200 mL of brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude methyl 2-furoate can be purified by vacuum distillation to yield a colorless liquid.

Protocol 3: Friedel-Crafts Benzylation of Methyl 2-Furoate

Adapted from Masamune et al., Bull. Chem. Soc. Jpn., 1975, 48 (2), pp 491–496.[10]

-

Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a mixture of methyl 2-furoate (17 g) in 26 mL of carbon disulfide.

-

Catalyst Addition: Add 1.45 g of anhydrous zinc chloride to the mixture.

-

Cooling: Cool the stirred mixture to 0 °C using an ice bath.

-

Reagent Addition: Add a solution of benzyl chloride in 26 mL of carbon disulfide dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, keep the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 45 minutes.

-

Quenching: Pour the reaction mixture onto crushed ice. The product will be in the organic layer.

-

Extraction: Separate the layers and extract the aqueous phase with ether (50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, methyl 5-benzyl-2-furoate, can be purified by column chromatography or vacuum distillation.

Protocol 4: Saponification to this compound

-

Setup: Dissolve the purified methyl 5-benzyl-2-furoate from the previous step in a mixture of 100 mL of ethanol and 100 mL of 10% aqueous sodium hydroxide.

-

Reaction: Heat the mixture to reflux for 2-3 hours until the ester is fully consumed (monitor by TLC).

-

Workup: Cool the reaction and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with 100 mL of water.

-

Extraction: Wash the aqueous solution with 50 mL of diethyl ether to remove any non-acidic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A white precipitate of this compound will form.

-

Purification: Filter the solid product, wash with cold water, and dry. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). The final product should be a white crystalline solid with a melting point of 104-105 °C.[13]

Conclusion and Future Outlook

The synthesis of this compound from furfural exemplifies a powerful strategy in modern organic chemistry: the conversion of renewable biomass into complex, high-value molecules. The pathway, involving an initial oxidation followed by a Friedel-Crafts benzylation, is robust and well-supported by chemical literature. By understanding the mechanistic underpinnings of each step, from the classic Cannizzaro reaction to the nuanced control of electrophilic aromatic substitution on the furan ring, researchers can effectively produce this valuable compound. As the pharmaceutical and materials industries increasingly turn towards sustainable feedstocks, the mastery of syntheses originating from platform molecules like furfural will be paramount. Further research into heterogeneous catalysts for both the oxidation and benzylation steps could pave the way for even more efficient, scalable, and environmentally benign production processes.

References

- Masamune, T., Ono, M., & Matsue, H. (1975). A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. Bulletin of the Chemical Society of Japan, 48(2), 491-496. [Link]

- McCorkle, M., & Turck, J. A. V. (1936). The Friedel-Crafts Reaction with Furans. UNI ScholarWorks. [Link]

- Laguna, O. H., et al. (2018). Biomass Transformation into Chemicals Using Zeolites and MOFs.

- Ghosh, S. C., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society, 144(3), 1133–1145. [Link]

- Shen, J., et al. (2020). Aqueous Carbonylation of Furfural Derived 5-Bromofuroic Acid to 2,5-Furandicarboxylic Acid with Supported Palladium Catalyst.

- Wilson, W. C. (1941). Furoic Acid and Furfuryl Alcohol. Organic Syntheses, Coll. Vol. 1, p. 276. [Link]

- Mori, K., et al. (2020). 2,5-Furandicarboxylic acid production from furfural by sequential biocatalytic reactions.

- Ghosh, S. C., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society. [Link]

- Demian, B. A., & Simal, F. (2012). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry. [Link]

- Janga, K., & Msuya, N. (2025). Multistep conversion of furfural to the 2,5-furandicarboxylic acid-based polyester PBF.

- Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

- Science of Synthesis. (n.d.). Benzylic Grignard reagent. Thieme. [Link]

- Li, X., & Fu, Y. (2022). Preparation of Furoic Acid by Oxidation of Furfural. Progress in Chemistry, 34(6), 1263-1274. [Link]

- Henn, A., et al. (2018). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model compound.

- Lee, J., et al. (2023). Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry. [Link]

- Ghosh, S. C., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant.

- Maji, B. (2018).

- ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction.

- CN101125840A - Grignard reagent synthesis reaction solvent in maltol production.

- Wikipedia. (n.d.). 2-Furoic acid. Wikipedia. [Link]

- Amelt, S. E., et al. (2010). Highly efficient Friedel–Crafts-type benzylation via benzyl cations generated in multiple spacer-molecule separated ion-pairs. Organic & Biomolecular Chemistry. [Link]

- International Journal of Advance Research in Science and Engineering. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Ijarse. [Link]

- Exclusive Chemistry Ltd. (2024). This compound supplier - CAS 1917-16-4. Exclusive Chemistry Ltd. [Link]

- Climent, M. J., et al. (2020). Synthetic Routes for Designing Furanic and Non Furanic Biobased Surfactants from 5‐Hydroxymethylfurfural. ChemSusChem. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Industrial Applications of 2-Furoic Acid: Beyond Pharma and Food. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- ResearchGate. (2025). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents.

- Nocito, F., & D'Accolti, L. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Molecules. [Link]

- Professor Dave Explains. (2018, November 13).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chempoint.com [chempoint.com]

- 4. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of Furoic Acid by Oxidation of Furfural [manu56.magtech.com.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. exchemistry.com [exchemistry.com]

chemical properties of 5-Benzyl-2-furoic acid

An In-depth Technical Guide to the Chemical Properties of 5-Benzyl-2-furoic Acid

Foreword: A Molecule of Latent Potential

In the landscape of heterocyclic chemistry, the furan ring serves as a versatile and privileged scaffold. When functionalized with both a carboxylic acid and a benzyl group, as in this compound, the molecule becomes a trifecta of reactive sites, offering a rich platform for chemical exploration and application. This guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a simple cataloging of data. It aims to provide a deep, mechanistic understanding of the molecule's character, explaining the causality behind its properties and reactivity. We will explore its structural features, spectroscopic signature, synthesis, and key transformations, all while grounding the discussion in the context of its potential in materials science and pharmacology.

Core Physicochemical & Structural Characteristics

This compound, systematically named 5-(phenylmethyl)-2-furancarboxylic acid, is a solid organic compound that marries the aromaticity of a furan ring with the reactivity of a carboxylic acid and the flexibility of a benzyl substituent.

Molecular Structure:

The molecule's architecture is key to its reactivity. The furan ring, an electron-rich aromatic system, is activated towards electrophilic substitution. The carboxylic acid at the C2 position is an electron-withdrawing group that influences the ring's reactivity and serves as a primary handle for derivatization. The benzyl group at the C5 position provides a lipophilic region and a reactive benzylic methylene bridge.

Physicochemical Data Summary:

A compilation of its fundamental properties provides the first layer of understanding for any laboratory application.

| Property | Value | Reference |

| CAS Number | 1917-16-4 | [1] |

| Molecular Formula | C₁₂H₁₀O₃ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Melting Point | 104-105 °C | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Solubility | Soluble in ethanol and ether; sparingly soluble in water | [2] |

Spectroscopic Identification and Analysis

Characterization of this compound relies on a combination of standard spectroscopic techniques. Understanding its expected spectral signature is crucial for synthesis monitoring and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly informative. The carboxylic acid proton is expected to appear as a broad singlet far downfield (>10 ppm). The furan ring protons will appear as two doublets in the aromatic region (typically 6.5-7.5 ppm). The five protons of the benzyl group's phenyl ring will resonate in the 7.2-7.4 ppm range, while the key benzylic methylene (CH₂) protons will present as a sharp singlet around 4.0 ppm.

-

¹³C NMR: The carbon spectrum will show distinct signals for the carboxyl carbon (~160-165 ppm), the carbons of the furan ring (~110-150 ppm), the carbons of the benzyl phenyl ring (~127-140 ppm), and the benzylic methylene carbon (~30-35 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid functionality. Key absorptions include:

-

A very broad O-H stretch from approximately 2500-3300 cm⁻¹.

-

A strong, sharp C=O (carbonyl) stretch around 1680-1710 cm⁻¹.

-

C-O stretching and O-H bending vibrations in the 1200-1440 cm⁻¹ region.

-

Aromatic C-H and C=C stretches from both the furan and phenyl rings.

Vibrational analyses of the parent 2-furoic acid confirm these assignments and provide a baseline for interpreting the spectrum of its derivatives.

Mass Spectrometry (MS)

Under Electron Impact (EI) conditions, the molecular ion peak (M⁺) would be observed at m/z = 202. Key fragmentation patterns would likely include:

-

Loss of the carboxylic group (-COOH), leading to a fragment at m/z = 157.

-

Benzylic cleavage to form the stable tropylium cation (C₇H₇⁺) at m/z = 91, which is often a base peak for benzyl-containing compounds.

-

Loss of water (-H₂O) from the molecular ion.

Synthesis Pathways

The synthesis of 5-substituted-2-furoic acids is an area of active research, particularly with the push towards using bio-renewable feedstocks.

Modern Bio-Based Synthesis Route

A prominent pathway leverages 5-hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of C6 sugars. The synthesis proceeds in two main stages:

-

Oxidative Esterification of HMF: HMF is first converted to its methyl ester, methyl 5-hydroxymethyl-2-furoate.

-

Alkylation with Benzene: The hydroxyl group is then alkylated using benzene in the presence of a solid acid catalyst, such as a zeolite, to form methyl 5-benzyl-2-furoate.[3]

-

Hydrolysis: The final step is the saponification (hydrolysis) of the methyl ester to yield the target this compound.

This approach is advantageous as it starts from a renewable resource, aligning with the principles of green chemistry.

Caption: Synthesis workflow from C6 sugars to this compound.

A Tour of Chemical Reactivity

The molecule's utility stems from the distinct reactivity of its three functional components: the carboxylic acid, the furan ring, and the benzylic bridge.

Caption: Reactivity map of this compound.

Reactions of the Carboxylic Acid Group

This is the most accessible functional group for transformations.

-

Esterification: Reaction with alcohols under acidic catalysis (Fischer esterification) readily yields the corresponding esters. These derivatives are often used to enhance solubility or modify biological activity.[4]

-

Amide Formation: Standard peptide coupling reagents (e.g., DCC, EDC) can be used to form amides with primary or secondary amines. This is a cornerstone reaction for building more complex molecules for drug discovery.[5]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, 5-benzyl-2-furanmethanol.

Reactivity of the Furan Ring

The furan ring is aromatic but is more reactive than benzene and can be sensitive to strong acids.

-

Electrophilic Aromatic Substitution (EAS): The ring is electron-rich and undergoes EAS reactions like nitration, halogenation, and Friedel-Crafts acylation. The existing substituents at C2 and C5 direct incoming electrophiles to the C3 and C4 positions. For example, nitration of the parent 2-furoic acid yields 5-nitro-2-furoic acid, demonstrating the ring's susceptibility to electrophilic attack.

-

Hydrogenation: Catalytic hydrogenation (e.g., H₂ over Pd/C) can reduce the furan ring to a tetrahydrofuran (THF) ring, offering a route to saturated heterocyclic systems.

Reactivity of the Benzylic Position

The methylene (CH₂) group is activated by the adjacent phenyl ring.

-

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the benzylic carbon, potentially leading to the formation of a ketone (5-benzoyl-2-furoic acid).

-

Free-Radical Halogenation: Reagents like N-Bromosuccinimide (NBS) can selectively introduce a halogen at the benzylic position via a free-radical mechanism.

Applications in Research and Drug Development

The true value of a molecule is realized in its application. The 5-substituted-2-furoic acid scaffold is increasingly recognized for its potential in medicinal chemistry.

Scaffold for Bioactive Molecules

While data on this compound itself is limited, numerous studies on analogous structures demonstrate potent biological activity. Derivatives have shown promise as:

-

Antimicrobial Agents: Furan-based compounds have been synthesized and tested against various bacterial and fungal strains, with some exhibiting significant activity.[5][6]

-

Anticancer Agents: Novel furoyl derivatives have displayed promising cytotoxicity against cancer cell lines, including human promyelocytic leukemia and breast cancer cells.[4][6]

-

Enzyme Inhibitors: Our research group and others have investigated 5-phenyl-furan-2-carboxylic acids as inhibitors of enzymes involved in critical metabolic pathways of pathogens, such as the salicylate synthase MbtI in Mycobacterium tuberculosis.[7]

The role of this compound is therefore best understood as a versatile starting material or "building block" for the synthesis of these more complex, biologically active molecules.

Caption: Role of this compound in a drug discovery workflow.

Experimental Protocol: Fischer Esterification

To provide a practical context, the following is a representative protocol for the synthesis of Methyl 5-benzyl-2-furoate.

Objective: To synthesize Methyl 5-benzyl-2-furoate from this compound via acid-catalyzed esterification.

Materials:

-

This compound (1.0 eq)

-

Methanol (MeOH, large excess, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound.

-

Reagent Addition: Add a large excess of methanol to dissolve the starting material. While stirring, carefully add the catalytic amount of concentrated sulfuric acid.

-

Reflux: Attach a condenser to the flask and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and finally brine. Causality Note: The bicarbonate wash is crucial to remove the sulfuric acid and any unreacted carboxylic acid, preventing them from interfering with the isolation.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent.

-

Solvent Removal: Remove the solvent (ethyl acetate and excess methanol) under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel if necessary to yield the pure Methyl 5-benzyl-2-furoate.

Self-Validation: The success of the protocol is validated at each stage: TLC confirms the consumption of starting material, the bicarbonate wash validates the removal of acidic components (cessation of effervescence), and final characterization by NMR and MS confirms the structure and purity of the product.

Conclusion

This compound is more than a simple chemical; it is a nexus of reactivity and potential. Its well-defined physicochemical properties and clear spectroscopic signatures make it a tractable compound for laboratory work. Its synthesis from renewable resources positions it favorably within modern chemical manufacturing paradigms. Most importantly, the distinct and predictable reactivity of its carboxylic acid, furan, and benzylic moieties makes it an exceptionally valuable building block for the creation of high-value molecules, particularly in the ongoing search for novel therapeutic agents. This guide serves as a foundational resource, empowering researchers to unlock the full potential held within this versatile furan derivative.

References

- Exclusive Chemistry Ltd. (2024). This compound.

- Laguna, O. H., Coman, S. M., Centeno, M. A., & Parvulescu, V. I. (2016). the production of 5-benzyl-2-furoate in the presence of a two-dimensional zeolite. ResearchGate.

- PubChem. (n.d.). 5-(3-(Benzyloxy)phenyl)furan-2-carboxylic acid.

- Wikipedia. (n.d.). 2-Furoic acid.

- Organic Syntheses. (n.d.). 2-FUROIC ACID AND 2-FURYL CARBINOL.

- ResearchGate. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain.

- PubChem. (n.d.). 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid.

- National Testing Agency. (n.d.). Syllabus for Chemistry (SCQP08).

- The Good Scents Company. (n.d.). 2-furoic acid.

- PubChem. (n.d.). 2-Furancarboxylic acid.

- PubChem. (n.d.). 5-Formyl-2-furancarboxylic Acid.

- ResearchGate. (n.d.). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model....

- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure ?.

- ResearchGate. (n.d.). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents.

- NIST. (n.d.). 2-Furancarboxylic acid.

- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.

- Indian Journal of Pure & Applied Physics. (2012). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory.

- YouTube. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes].

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.

Sources

An In-Depth Technical Guide to 5-Benzyl-2-furoic acid (CAS 1917-16-4)

This guide provides a comprehensive technical overview of 5-Benzyl-2-furoic acid, a significant heterocyclic carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, analytical characterization, potential biological activities, and safe handling protocols, grounding all information in established scientific principles and methodologies.

Introduction: The Significance of the Furan Scaffold

Furan-containing compounds are a cornerstone in medicinal chemistry, lauded for their diverse and potent biological activities.[1] The furan ring, a five-membered aromatic heterocycle with one oxygen atom, serves as a versatile scaffold in the design of novel therapeutic agents.[1] Derivatives of 2-furoic acid, in particular, have demonstrated a wide pharmacological spectrum, including antibacterial, anti-inflammatory, and anticancer properties.[2][3][4] The introduction of a benzyl group at the 5-position of the furan ring, as in this compound, offers a lipophilic moiety that can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile, making it a compound of considerable interest for further investigation and development.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development.

| Property | Value | Reference |

| CAS Number | 1917-16-4 | [5] |

| Molecular Formula | C₁₂H₁₀O₃ | [5] |

| Molecular Weight | 202.21 g/mol | [5] |

| Melting Point | 104-105 °C | [5] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide. |

Synthesis and Purification

The synthesis of this compound can be approached through several established synthetic routes in organic chemistry. A highly effective and regioselective method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high functional group tolerance and generally good yields.[6][7]

An alternative approach could be the Heck reaction, which couples the aryl halide with an alkene.[3][8][9][10] Another possibility, though potentially less regioselective, is the Friedel-Crafts benzylation of 2-furoic acid.[5][11][12][13]

Below is a detailed, self-validating protocol for the synthesis of this compound via a Suzuki-Miyaura coupling, followed by ester hydrolysis.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-benzyl-2-furoate

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromo-2-furoate (1.0 eq), benzylboronic acid pinacol ester (1.2 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

-

Solvent and Base Addition: Add anhydrous dioxane and a 2 M aqueous solution of potassium carbonate (K₂CO₃, 3.0 eq).

-

Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure methyl 5-benzyl-2-furoate.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified methyl 5-benzyl-2-furoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq) to the solution and stir at room temperature for 4 hours. Monitor the reaction by TLC.

-

Workup: Upon completion, remove the THF under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1 M hydrochloric acid (HCl).

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Analytical Characterization

A suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized this compound.

Analytical Workflow Diagram

Caption: Analytical workflow for this compound.

Spectroscopic Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~4.0 ppm), and two doublets for the furan ring protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carboxyl carbon (~160-170 ppm), the carbons of the furan ring, and the carbons of the benzyl group. The benzylic carbon signal is expected around 30-40 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The IR spectrum will provide crucial information about the functional groups present.[14][15][16][17][18]

-

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer.[17]

-

A strong, sharp absorption peak around 1680-1710 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.[17]

-

Absorptions in the 1500-1600 cm⁻¹ region are indicative of C=C stretching vibrations within the aromatic rings.

-

C-H stretching vibrations of the aromatic rings will appear just above 3000 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 202.21 g/mol . Fragmentation patterns can also provide structural information.[19][20][21]

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, such as trifluoroacetic acid, to ensure the carboxylic acid is protonated) is a suitable starting point for method development. The purity is determined by the area percentage of the main peak.

Potential Biological Activities and Applications in Drug Development

While specific biological data for this compound is not extensively reported in the literature, the known activities of related furoic acid derivatives provide a strong rationale for its investigation as a potential therapeutic agent.

Postulated Mechanism of Action Diagram

Caption: Postulated mechanisms of action for this compound.

Antimicrobial Potential

Furan derivatives are known to possess significant antibacterial and antifungal activities.[1][4] For instance, 5-nitro-2-furoic acid hydrazones have been evaluated for their antimycobacterial activity.[22][23][24] The presence of the benzyl group in this compound may enhance its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes. Further in vitro studies against a panel of pathogenic bacteria and fungi are warranted to explore this potential.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of furoic acid derivatives.[2][25] Some derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. The mechanism of action may involve the modulation of key signaling pathways. The structural features of this compound make it a candidate for screening in anticancer assays.

Anti-inflammatory Activity

Furan-based compounds have also been investigated for their anti-inflammatory properties.[3] The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. Given the prevalence of inflammatory processes in many diseases, this compound could be a valuable lead compound for the development of new anti-inflammatory agents.

Safety, Handling, and Disposal

As a matter of good laboratory practice, this compound should be handled with care, following standard safety protocols for chemical reagents.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[26][27][28]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[29]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

It is crucial to consult the specific Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound is a compound with significant potential in the fields of medicinal chemistry and drug development. Its synthesis is achievable through robust and well-established chemical reactions, and its structure can be unequivocally confirmed using standard analytical techniques. Based on the biological activities of related furoic acid derivatives, this compound is a promising candidate for further investigation as an antimicrobial, anticancer, and anti-inflammatory agent. This guide provides a solid foundation for researchers to embark on the exploration of this intriguing molecule.

References

- Specac Ltd. Interpreting Infrared Spectra.

- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. 2018.

- Chemistry Steps. Interpreting IR Spectra.

- Chemguide. interpreting infra-red spectra.

- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. 2016.

- Scribd. PAF C-16 Carboxylic Acid Safety Data Sheet.

- Exclusive Chemistry Ltd. This compound supplier - CAS 1917-16-4. 2024.

- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.

- Greenbook.net. SAFETY DATA SHEET.

- NIST WebBook. 2-Furoic acid, TMS derivative.

- MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. 2022.

- Google Patents. Synthesis methods for the preparation of 2-furoic acid derivatives.

- Imre Blank's Homepage. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.

- Organic Syntheses. 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL.

- Organic Chemistry Portal. Heck Reaction.

- The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Catalytic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid.

- PubMed. Furoic and mefenamic acids as new matrices for matrix assisted laser desorption/ionization-(MALDI)-mass spectrometry. 2013.

- PubMed. 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures. 2012.

- Wikipedia. Friedel–Crafts reaction.

- PubChem. 2-Furancarboxylic acid.

- BMRB. 2-Furoic Acid.

- Chemistry LibreTexts. Heck Reaction. 2023.

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products.

- PrepChem.com. Synthesis of 5-bromo-2-furancarboxylic acid chloride.

- National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.

- National Center for Biotechnology Information. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. 2023.

- arkat usa. Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation.

- Semantic Scholar. 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures. 2012.

- RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

- National Center for Biotechnology Information. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. 2024.

- National Center for Biotechnology Information. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions.

- YouTube. Masking Boronic Acids for Suzuki Coupling. 2011.

- Macmillan Group. The Intramolecular Heck Reaction. 2004.

- RSC Publishing. Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation.

- ResearchGate. Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to...

- ResearchGate. Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. 2025.

- Chemistry LibreTexts. Friedel-Crafts Reactions. 2023.

- ResearchGate. Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. 2025.

- MDPI. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means.

- ResearchGate. 5-Nitro-2-furoic acid hydrazones: Design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures. 2025.

- National Center for Biotechnology Information. Antibacterial and Anticancer Activity, Acute Toxicity, and Solubility of Co-crystals of 5-Fluorouracil and Trimethoprim. 2023.

- ResearchGate. 5- Nitro-2-Furoic Acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. mdpi.com [mdpi.com]

- 5. scholarworks.uni.edu [scholarworks.uni.edu]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Heck Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. Interpreting IR Spectra [chemistrysteps.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. imreblank.ch [imreblank.ch]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. 5-Nitro-2-furoic acid hydrazones: design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Antibacterial and Anticancer Activity, Acute Toxicity, and Solubility of Co-crystals of 5-Fluorouracil and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scribd.com [scribd.com]

- 27. assets.greenbook.net [assets.greenbook.net]

- 28. spectrumchemical.com [spectrumchemical.com]

- 29. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

An In-depth Technical Guide to the Molecular Structure of 5-(Phenylmethyl)-2-furancarboxylic Acid

This guide provides a comprehensive technical overview of 5-(phenylmethyl)-2-furancarboxylic acid, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. Also known by its synonym, 5-benzyl-2-furoic acid, this compound belongs to the versatile class of furan-based carboxylic acids, which are recognized for their diverse biological activities.[1][2] This document will delve into the molecular architecture, synthesis, and characterization of this compound, offering field-proven insights and detailed methodologies.

Introduction to a Promising Scaffold

5-(Phenylmethyl)-2-furancarboxylic acid (CAS No. 1917-16-4) is an organic compound featuring a central furan ring, a carboxylic acid group at the 2-position, and a benzyl substituent at the 5-position.[3] The strategic placement of these functional groups imparts a unique combination of aromatic and acidic properties, making it a valuable building block in medicinal chemistry. The furan nucleus is a prevalent scaffold in numerous bioactive compounds, exhibiting a wide array of pharmacological effects, including antimicrobial and anticancer activities.[1][2] The addition of a benzyl group can further modulate this activity, potentially enhancing lipophilicity and interaction with biological targets.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₃ | [3] |

| Molecular Weight | 202.21 g/mol | [3] |

| Melting Point | 104-105 ºC | [3] |

| CAS Number | 1917-16-4 | [3] |

Elucidating the Molecular Structure: A Multi-Technique Approach

A thorough understanding of the molecular structure is paramount for predicting reactivity, understanding biological activity, and ensuring quality control. The following sections detail the expected outcomes from various analytical techniques for the structural elucidation of 5-(phenylmethyl)-2-furancarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Below are the predicted ¹H and ¹³C NMR chemical shifts for 5-(phenylmethyl)-2-furancarboxylic acid. These predictions are based on the analysis of structurally similar compounds, such as 5-(4-nitrophenyl)furan-2-carboxylic acid and other substituted furoic acids.[4]

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~7.20-7.40 | Multiplet | 5H | Phenyl protons (-C₆H₅) |

| ~7.15 | Doublet | 1H | Furan proton (H3) |

| ~6.40 | Doublet | 1H | Furan proton (H4) |

| ~4.10 | Singlet | 2H | Methylene protons (-CH₂-) |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Carboxylic acid carbon (-COOH) |

| ~158 | Furan carbon (C5) |

| ~146 | Furan carbon (C2) |

| ~138 | Phenyl carbon (quaternary) |

| ~129 | Phenyl carbons (CH) |

| ~128 | Phenyl carbons (CH) |

| ~127 | Phenyl carbons (CH) |

| ~119 | Furan carbon (C3) |

| ~110 | Furan carbon (C4) |

| ~35 | Methylene carbon (-CH₂-) |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 5-(phenylmethyl)-2-furancarboxylic acid is expected to exhibit characteristic absorption bands.[5]

Expected Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid (due to hydrogen bonding) |

| ~3100 | Medium | C-H stretch (aromatic and furan) |

| ~2900 | Medium | C-H stretch (aliphatic -CH₂-) |

| 1680-1710 | Strong | C=O stretch of the carboxylic acid |

| 1500-1600 | Medium-Strong | C=C stretch (aromatic and furan rings) |

| ~1300 | Medium | C-O stretch (carboxylic acid) |

| ~1020 | Medium | C-O-C stretch (furan ring) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For 5-(phenylmethyl)-2-furancarboxylic acid, high-resolution mass spectrometry (HRMS) is expected to provide an accurate mass measurement.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z ≈ 202.0629 (calculated for C₁₂H₁₀O₃)

-

Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of the carboxylic acid group (-COOH), the benzyl group (-CH₂C₆H₅), and cleavage of the furan ring.

Synthesis and Purification: A Validated Protocol

The synthesis of 5-(phenylmethyl)-2-furancarboxylic acid can be efficiently achieved through a two-step process involving a Suzuki coupling reaction followed by ester hydrolysis. This methodology is adapted from established procedures for similar 5-aryl-2-furancarboxylic acids, ensuring a high degree of confidence in its successful application.[4]

Experimental Workflow Diagram

Caption: A two-step synthesis of 5-(phenylmethyl)-2-furancarboxylic acid.

Step-by-Step Methodology

Step 1: Synthesis of Methyl 5-(phenylmethyl)-2-furoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 5-bromo-2-furoate (1 equivalent), phenylboronic acid (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and a 2M aqueous solution of sodium carbonate.

-

Reaction Conditions: Heat the mixture to reflux and stir vigorously for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Hydrolysis to 5-(Phenylmethyl)-2-furancarboxylic Acid

-

Reaction Setup: Dissolve the purified methyl 5-(phenylmethyl)-2-furoate in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

Potential Applications in Drug Development

The furan scaffold is a key component in a variety of pharmaceuticals, including antibiotics and anti-inflammatory agents.[6] Furan-2-carboxylic acid derivatives, in particular, have shown promise as antimicrobial and anticancer agents.[1] The introduction of a phenylmethyl group at the 5-position of the furan ring in 5-(phenylmethyl)-2-furancarboxylic acid presents an intriguing modification that could lead to novel biological activities.

The benzyl moiety can enhance the compound's ability to interact with hydrophobic pockets in enzymes or receptors, potentially leading to increased potency or altered selectivity. Researchers in drug development may find this molecule to be a valuable starting point for the synthesis of new chemical entities targeting a range of diseases. For instance, derivatives of 5-phenyl-furan-2-carboxylic acids are being investigated as potential therapeutics for tuberculosis by targeting iron acquisition in mycobacteria.[4]

Logical Framework for Investigating Biological Activity

Caption: A logical progression for evaluating the therapeutic potential.

Conclusion

5-(Phenylmethyl)-2-furancarboxylic acid is a molecule with significant potential, underpinned by its versatile furan core and the strategic placement of its functional groups. This guide has provided a detailed framework for its synthesis, characterization, and potential applications. By leveraging the methodologies and insights presented herein, researchers and drug development professionals can confidently incorporate this promising compound into their scientific endeavors. The self-validating nature of the described protocols, coupled with a deep understanding of the molecule's structure, provides a solid foundation for future innovation in medicinal chemistry.

References

- Axsyn. 2-Furancarboxylic acid,5-[5-methyl-1-(phenylmethyl)-1H-furo[3,2-c]pyrazol-3-yl]-.

- Dal Lago, F., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2021(4), M1283.

- Exclusive Chemistry Ltd. (2024). This compound supplier - CAS 1917-16-4.

- Google Patents. (1980). 2,3-Dihydro-5-thienylmethyl and furylmethyl-6-substituted and 6,7-disubstituted-benzofuran-2-carboxylic acid. US4189496A.

- Google Patents. (1992).

- Google Patents. (2011). Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid. WO2011043661A1.

- Google Patents. (2011). Method for the preparation of 2,5-furandicarboxylic acid and esters thereof. WO2011043660A2.

- International Journal of Pharmaceutical and Bio-Medical Science. (2024). Furan: A Promising Scaffold for Biological Activity.

- Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)

- PubChem. (2025). 2-Furancarboxylic acid, 5-methyl-. CID 74710.

- PubChem. (2025). 2-Furancarboxylic acid. CID 6919.

- PubChem. (2025). 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid. CID 4521455.

- PubChem. (2025). 5-Hydroxymethyl-2-furoic acid. CID 80642.

- PubChem. (2010). Benzofuran derivatives, process for their preparation and intermediates thereof.

- ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)

- ResearchGate. (2025). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents.

- RSC Publishing. (2023).

- The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.

- mediaTUM. (2025). One-pot one-step enzymatic synthesis of 5-(aminomethyl)

- Organic & Biomolecular Chemistry (RSC Publishing). (2025).

- ResearchGate. (2025).

- ResearchGate. (n.d.). The Fourier transform infrared (FTIR) spectra of...

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0004812).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004812).

- PhytoBank. (n.d.). 1H NMR Spectrum (PHY0045078).

- SIELC Technologies. (2021). 5-Hydroxymethyl-2-furancarboxylic acid.

- Sigma-Aldrich. (n.d.). 2-Furoic acid 98 88-14-2.

- NIST WebBook. (n.d.).

- NIST WebBook. (n.d.). 2-Furancarboxylic acid.

- ResearchG

Sources

A Technical Guide to the Spectroscopic Profile of 5-Benzyl-2-furoic Acid

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Benzyl-2-furoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section integrates theoretical principles with practical experimental considerations to offer a robust understanding of the molecule's spectroscopic signature.

Molecular Structure and Properties

This compound (CAS No. 1917-16-4) is a derivative of 2-furoic acid, featuring a benzyl substituent at the 5-position of the furan ring.[1] This substitution significantly influences the molecule's electronic environment and, consequently, its spectroscopic properties.

Molecular Formula: C₁₂H₁₀O₃ Molecular Weight: 202.21 g/mol [1]

The structure combines the aromaticity of both the furan and benzene rings with the functionality of a carboxylic acid, making it a molecule of interest in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of publicly available experimental spectra for this compound, the following data are predicted based on established principles of NMR spectroscopy and analysis of structurally related compounds, including 2-furoic acid.[2][3]

Predicted ¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the furan ring, the benzyl group, and the carboxylic acid. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift. |

| ~7.20 - 7.40 | Multiplet | 5H | Phenyl-H | Protons of the monosubstituted benzene ring will appear as a complex multiplet in this region. |

| ~7.15 | Doublet | 1H | H-3 | The proton at position 3 of the furan ring is expected to be a doublet due to coupling with H-4. |

| ~6.30 | Doublet | 1H | H-4 | The proton at position 4 of the furan ring is expected to be a doublet due to coupling with H-3. |

| ~4.10 | Singlet | 2H | -CH₂- | The benzylic methylene protons are expected to be a singlet as they have no adjacent protons. |

Predicted ¹³C NMR (Carbon-13 NMR) Data

The predicted ¹³C NMR spectrum provides insights into the carbon skeleton of this compound.

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |

| ~160.0 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~158.0 | C-5 (Furan) | The furan carbon bearing the benzyl group is expected at a high chemical shift. |

| ~146.0 | C-2 (Furan) | The furan carbon attached to the carboxylic acid. |

| ~137.0 | C-ipso (Phenyl) | The quaternary carbon of the benzene ring attached to the methylene group. |

| ~129.0 | C-ortho/meta (Phenyl) | Aromatic carbons of the benzene ring. |

| ~128.5 | C-para (Phenyl) | Aromatic carbon of the benzene ring. |

| ~127.0 | C-ortho/meta (Phenyl) | Aromatic carbons of the benzene ring. |

| ~118.0 | C-3 (Furan) | Furan ring carbon. |

| ~112.0 | C-4 (Furan) | Furan ring carbon. |

| ~36.0 | -CH₂- | The benzylic methylene carbon. |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of TMS as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

NMR Spectroscopy Workflow

Caption: Logical flow for IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 202, corresponding to the molecular weight of this compound.

-

Key Fragmentation Pathways:

-

Loss of -OH (m/z = 185): Fragmentation of the carboxylic acid group can lead to the loss of a hydroxyl radical.

-

Loss of -COOH (m/z = 157): Decarboxylation can result in the loss of the entire carboxylic acid group.

-

Benzylic Cleavage (m/z = 91): Cleavage of the bond between the furan ring and the methylene group would generate the stable tropylium cation. This is expected to be a prominent peak.

-

Cleavage of the Benzyl Group (m/z = 111): Loss of the benzyl radical would leave a furoic acid fragment.

-

Experimental Protocol for Mass Spectrometry

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of a modifier like formic acid or ammonium hydroxide may be added to promote ionization.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source is commonly used for this type of compound.

-

Ionization Mode: Both positive and negative ion modes should be tested to determine which provides a better signal. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.

-

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the major fragment ions. This information helps to confirm the overall structure of the molecule.

Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

This technical guide provides a detailed spectroscopic profile of this compound based on well-established principles and data from related compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a comprehensive resource for the identification and characterization of this compound in a research and development setting. While predicted data is a powerful tool, experimental verification is always recommended for definitive structural confirmation.

References

- Electronic Supplementary Information - The Royal Society of Chemistry.

- 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0000617) - Human Metabolome Database.

- Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. Indian Journal of Pure & Applied Physics.

- This compound supplier - CAS 1917-16-4 - Exclusive Chemistry Ltd.

- 5-Nitro-2-Furoic Acid | C5H3NO5 | CID 12577 - PubChem.

- 5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI.

- 2-Furancarboxylic acid - NIST WebBook.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Benzyl-2-furoic acid

Introduction

5-Benzyl-2-furoic acid is a disubstituted furan derivative featuring a carboxylic acid at the C2 position and a benzyl group at the C5 position. As a key intermediate in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such organic molecules in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights into experimental design, spectral interpretation, and data validation for researchers and drug development professionals. The spectral data presented herein are predicted based on established values for analogous structures, a standard methodology in spectroscopic analysis.

Experimental Protocol: NMR Spectroscopy

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulously executed experimental protocol. The following procedure is a self-validating system for compounds of this class.

Sample Preparation

-

Solvent Selection : Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar carboxylic acid and to allow observation of the exchangeable acidic proton. Deuterated chloroform (CDCl₃) is an alternative, though the carboxylic acid proton signal may be broader or exchange more readily with trace amounts of water.[1]

-

Internal Standard : For precise chemical shift referencing, the residual solvent peak is typically sufficient for modern, high-field spectrometers. For DMSO-d₆, the residual peak is at ~2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR. If an internal standard is required, a minimal amount of tetramethylsilane (TMS) can be added (δ 0.00 ppm).[1]

-

Filtration : Transfer the solution to a clean, dry 5 mm NMR tube, filtering through a small plug of glass wool in a pipette if any particulate matter is visible.

Data Acquisition

-

Instrumentation : Spectra should be recorded on a high-field NMR spectrometer, for example, a Bruker Avance-400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1]

-

¹H NMR Parameters :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30') is appropriate.

-

Acquisition Time : ~4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 16-32 scans to achieve adequate signal-to-noise.

-

-

¹³C NMR Parameters :

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.

-

Acquisition Time : ~1.5 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The predicted ¹H NMR data for this compound in DMSO-d₆ are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Justification |

| H-COOH | ~13.2 | Broad Singlet | 1H | - | The carboxylic acid proton is highly deshielded and appears at a very low field. Its signal is often broad due to chemical exchange.[1] |

| H-3 | ~7.25 | Doublet | 1H | J₃,₄ ≈ 3.5 Hz | This proton is on the furan ring adjacent to the electron-withdrawing carboxylic acid group. Its chemical shift is similar to the H3 proton in 2-furoic acid (δ 7.22 ppm).[1] |

| H-4 | ~6.50 | Doublet | 1H | J₄,₃ ≈ 3.5 Hz | This furan proton is coupled to H-3. It is shifted slightly downfield compared to the H4 of 2-furoic acid (δ 6.64 ppm) due to the influence of the C5-benzyl substituent.[1] |

| H-Ar (Phenyl) | ~7.35 - 7.20 | Multiplet | 5H | - | The five protons of the benzyl group's phenyl ring are chemically similar, resulting in a complex, overlapping multiplet in the aromatic region, consistent with a monosubstituted benzene ring.[1] |

| H-CH₂ | ~4.10 | Singlet | 2H | - | These benzylic methylene protons are adjacent to two sp²-hybridized carbons (furan and phenyl rings). They appear as a singlet as there are no adjacent protons to couple with. |

Proton Coupling Network Visualization

The following diagram illustrates the spin-spin coupling relationships between the protons in the furan ring of this compound.

Caption: J-coupling between furan protons H-3 and H-4.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Each signal corresponds to a distinct carbon atom or a set of chemically equivalent carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O | ~160.0 | The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the typical range for this functional group (159.81 ppm in 2-furoic acid).[2] |

| C-5 | ~159.5 | This furan carbon is attached to the oxygen and the benzyl group, making it highly deshielded. |

| C-2 | ~146.0 | This furan carbon is attached to the oxygen and the electron-withdrawing carboxylic acid group. Its shift is similar to the C2 in 2-furoic acid (145.38 ppm).[2] |

| C-ipso (Phenyl) | ~137.5 | The quaternary carbon of the phenyl ring attached to the methylene group. |

| C-ortho (Phenyl) | ~129.0 | The two ortho carbons of the phenyl ring. |

| C-meta (Phenyl) | ~128.8 | The two meta carbons of the phenyl ring. |

| C-para (Phenyl) | ~127.2 | The single para carbon of the phenyl ring. The shifts for the phenyl carbons are based on those observed for phenylacetic acid.[1] |

| C-3 | ~120.0 | This furan carbon is adjacent to the carboxylic acid. Its shift is comparable to the C3 in 2-furoic acid (118.16 ppm).[2] |

| C-4 | ~110.0 | This furan carbon is adjacent to the benzyl-substituted carbon. |

| C-CH₂ | ~35.0 | The benzylic methylene carbon, appearing in the aliphatic region. |

Workflow for Structural Confirmation

The following workflow provides a logical sequence for using the acquired NMR data to confirm the molecular structure.

Caption: Logical workflow for structure elucidation using NMR data.

Conclusion